An In-Depth Technical Guide to Ethyl 2-Fluorobenzoylformate (CAS 1813-93-0)
An In-Depth Technical Guide to Ethyl 2-Fluorobenzoylformate (CAS 1813-93-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-fluorobenzoylformate, with CAS number 1813-93-0, is a fluorinated α-keto ester of significant interest in synthetic organic chemistry and drug discovery. The presence of both a reactive α-ketoester moiety and a fluorine-substituted aromatic ring provides a unique combination of chemical reactivity and potential for modulating pharmacokinetic and pharmacodynamic properties of target molecules. This guide offers a comprehensive overview of its synthesis, physicochemical properties, key reactions, and potential applications, particularly as a versatile building block in the development of novel therapeutics. Detailed experimental protocols, analytical characterization data, and safety information are provided to support its effective use in a research and development setting.
Introduction: The Strategic Value of Fluorinated α-Keto Esters
α-Keto esters are a class of organic compounds featuring a ketone group adjacent to an ester functionality.[1] This arrangement of functional groups renders them highly valuable as versatile precursors in organic synthesis due to their multiple reactive sites.[1] The electrophilicity of the ketonic carbonyl is enhanced by the adjacent ester group, making it highly susceptible to nucleophilic attack.[1]
The strategic incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry. Fluorine's high electronegativity and small size can significantly alter a molecule's electronic properties, metabolic stability, and binding affinity to biological targets.[1] Ethyl 2-fluorobenzoylformate combines these two key features, making it a valuable scaffold for the synthesis of complex and potentially bioactive molecules.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectral properties of Ethyl 2-fluorobenzoylformate is essential for its effective use and characterization.
Physical Properties
| Property | Value | Source |
| CAS Number | 1813-93-0 | [2] |
| Molecular Formula | C₁₀H₉FO₃ | [2] |
| Molecular Weight | 196.18 g/mol | [2] |
| Appearance | Colorless oil | [3] |
| Storage | Store at 2-8°C | [2] |
Spectroscopic Data
A proton NMR spectrum provides information about the hydrogen atoms in a molecule. The ¹H NMR spectrum of Ethyl 2-fluorobenzoylformate in CDCl₃ is reported as follows:
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δ 7.95 (m, 1H)
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δ 7.62 (m, 1H)
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δ 7.35-7.13 (m, 2H)
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δ 4.44 (q, J=7.1Hz, 2H)
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δ 1.40 (t, J=7.1Hz, 3H)[3]
The IR spectrum is expected to show strong characteristic absorption bands for the two carbonyl groups (C=O) of the ketone and the ester, likely in the range of 1680-1750 cm⁻¹. The C-O stretching of the ester group would appear in the 1000-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would also be present.
The mass spectrum (ES+) shows the molecular ion peak [M+H]⁺ at m/z = 197.[3] The fragmentation pattern would likely involve the loss of the ethoxy group (-OCH₂CH₃), the ethyl group (-CH₂CH₃), and carbon monoxide (CO) from the α-ketoester moiety.
Synthesis and Mechanistic Considerations
The synthesis of Ethyl 2-fluorobenzoylformate can be achieved through the reaction of a Grignard or organolithium reagent derived from a protected 2-fluoroaniline or 2-fluorobromobenzene with a suitable electrophile like diethyl oxalate.
Synthetic Protocol
A reported synthesis involves the reaction of 1-bromo-2-fluorobenzene with n-butyllithium followed by the addition of diethyl oxalate.[3]
Step-by-step Methodology:
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Under a nitrogen atmosphere, dissolve 1-bromo-2-fluorobenzene (10 g, 57 mmol) in anhydrous tetrahydrofuran (100 mL) and cool the solution to -70°C.
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Slowly add n-butyllithium (25 mL, 62.9 mmol, 2.5 M in hexane) to the stirred solution, maintaining the temperature at -70°C.
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After stirring for 20 minutes at -70°C, slowly add this solution dropwise to a solution of diethyl oxalate (39 mL, 285 mmol) in anhydrous tetrahydrofuran (100 mL), also at -70°C.
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After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring for 1 hour.
-
Pour the reaction mixture into water (150 mL) and extract with ethyl acetate (2 x 100 mL).
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Combine the organic phases and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane (1:49) as the eluent to yield Ethyl 2-(2-fluorophenyl)-2-oxoacetate as a colorless oil (5.6 g, 50% yield).[3]
Causality Behind Experimental Choices:
-
Anhydrous Conditions and Inert Atmosphere: Organolithium reagents are highly reactive towards water and oxygen. The use of anhydrous solvents and a nitrogen atmosphere is crucial to prevent quenching of the reagent and ensure a good yield.
-
Low Temperature (-70°C): The formation of the organolithium reagent and its subsequent reaction with diethyl oxalate are highly exothermic. Low temperatures are necessary to control the reaction rate, prevent side reactions such as ortho-metalation, and ensure the stability of the organolithium intermediate.
-
Excess Diethyl Oxalate: Using a large excess of diethyl oxalate helps to ensure that the organolithium reagent reacts preferentially with it, minimizing self-condensation or other side reactions.
-
Silica Gel Chromatography: This purification technique is effective for separating the desired product from unreacted starting materials and byproducts based on polarity.
Diagram of the Synthesis Pathway:
Caption: Synthesis of Ethyl 2-fluorobenzoylformate.
Key Reactions and Applications in Drug Discovery
Ethyl 2-fluorobenzoylformate is a versatile intermediate for the synthesis of various heterocyclic compounds and other complex molecules of medicinal interest.
Nucleophilic Addition to the Ketone
The ketone carbonyl is highly electrophilic and readily undergoes addition reactions with various nucleophiles, such as Grignard reagents, organolithium reagents, and enolates. This allows for the introduction of diverse substituents at the α-position.
Reduction of the Ketone
The ketone can be selectively reduced to the corresponding α-hydroxy ester using reducing agents like sodium borohydride. These α-hydroxy esters are valuable chiral building blocks in organic synthesis.
Synthesis of Heterocycles
α-Keto esters are common precursors for the synthesis of a wide range of heterocycles, including imidazoles, quinoxalines, and pyrazinones, which are prevalent scaffolds in many pharmaceuticals. For example, condensation with o-phenylenediamines can lead to the formation of quinoxaline derivatives.
While direct evidence linking Ethyl 2-fluorobenzoylformate to the synthesis of specific FDA-approved drugs was not found in the performed searches, its structural motifs are present in numerous bioactive molecules. The 2-fluorobenzyl moiety is a key component in drugs like Ralfinamide, which has been investigated for its analgesic properties. The ability to use Ethyl 2-fluorobenzoylformate to construct complex heterocyclic systems makes it a highly valuable tool for lead optimization and the development of new chemical entities in drug discovery programs.
Experimental Workflow for a Typical Reaction:
Caption: General workflow for nucleophilic addition.
Safety and Handling
Appropriate safety precautions must be taken when handling Ethyl 2-fluorobenzoylformate. While a specific safety data sheet (SDS) for this compound is not extensively detailed in the search results, information from analogous compounds such as ethyl 2-fluorobenzoate and other esters provides guidance.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[5]
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Handle in a well-ventilated area or with local exhaust ventilation.[5]
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Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[5]
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In case of exposure:
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Eyes: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[5]
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Skin: Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if irritation develops.[5]
-
Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[5]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention if you feel unwell.[5]
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Conclusion
Ethyl 2-fluorobenzoylformate is a valuable and versatile building block for organic synthesis, particularly in the context of drug discovery and development. Its unique combination of a reactive α-ketoester functionality and a fluorine-substituted aromatic ring offers chemists a powerful tool for the construction of complex and potentially bioactive molecules. This guide provides a foundational understanding of its properties, synthesis, and reactivity, empowering researchers to effectively utilize this compound in their synthetic endeavors. Further exploration of its applications in the synthesis of novel therapeutic agents is a promising area for future research.
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